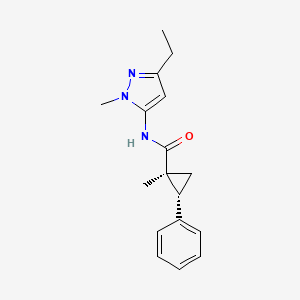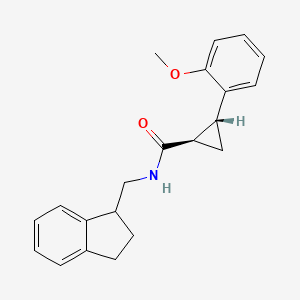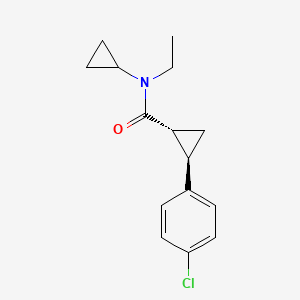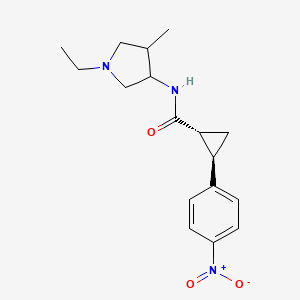![molecular formula C14H20N2O2 B7337719 (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337719.png)
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPP-115 is a derivative of vigabatrin, an antiepileptic drug, and has been shown to have promising effects in the treatment of various neurological disorders.
Mechanism of Action
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for breaking down GABA in the brain. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can help to reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These effects include increased GABA levels, reduced glutamate levels, and increased activity in certain brain regions. These effects are thought to be responsible for the therapeutic benefits of this compound in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide for lab experiments is its high purity and stability, which makes it easy to work with. However, one limitation of this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on (3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction, as research has shown that it can reduce drug-seeking behavior in animal models. Another area of interest is the potential use of this compound in the treatment of cognitive impairment, as research has shown that it can improve cognitive function in animal models. Additionally, there is interest in developing new derivatives of this compound that may have even greater therapeutic potential.
Synthesis Methods
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of vigabatrin with various reagents. The synthesis method has been optimized to produce high yields of pure this compound, making it an attractive compound for research purposes.
Scientific Research Applications
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and cognitive impairment. Research has shown that this compound can increase the levels of the neurotransmitter GABA in the brain, which can help to reduce the symptoms of these disorders.
Properties
IUPAC Name |
(3R,4S)-1-[(2S)-2-hydroxypropyl]-4-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(17)7-16-8-12(13(9-16)14(15)18)11-5-3-2-4-6-11/h2-6,10,12-13,17H,7-9H2,1H3,(H2,15,18)/t10-,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSIFCOCWTJJF-UHTWSYAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(C(C1)C(=O)N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C[C@@H]([C@H](C1)C(=O)N)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]quinoline-3-carboxamide](/img/structure/B7337643.png)
![(1S,2R,4R)-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethylsulfonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7337645.png)
![(2S)-1-(7-benzyl-2,7-diazaspiro[4.4]nonan-2-yl)propan-2-ol](/img/structure/B7337652.png)
![4-chloro-1-[2-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]ethyl]pyrazole](/img/structure/B7337655.png)
![7-bromo-4-[(1R,2R)-2-ethylcyclopropanecarbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7337678.png)
![[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7337687.png)
![(2R,3R)-N-[3-(methylcarbamoyl)phenyl]-2-phenyloxolane-3-carboxamide](/img/structure/B7337692.png)
![(3S,4S)-4-methyl-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B7337705.png)
![[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[(2R,3R)-2-phenyloxolan-3-yl]methanone](/img/structure/B7337713.png)
![(3R,4S)-1-[1-(4-fluorophenyl)ethyl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7337715.png)




